2-Chloro-5-(2-chloroethyl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-5-(2-chloroethyl)pyridine is an organic compound that belongs to the class of chloropyridines. This compound is characterized by the presence of two chlorine atoms attached to a pyridine ring, with one chlorine atom located at the second position and the other at the fifth position, bonded to an ethyl group. It is a significant intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-5-(2-chloroethyl)pyridine typically involves the chlorination of 2-ethylpyridine. The process can be carried out using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is usually conducted under reflux conditions to ensure complete chlorination .
Industrial Production Methods: In industrial settings, the production of this compound often involves a continuous flow process where 2-ethylpyridine is chlorinated using chlorine gas. The reaction mixture is then purified through distillation to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-5-(2-chloroethyl)pyridine undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by various nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: The compound can be oxidized to form pyridine N-oxides.
Reduction Reactions: Reduction of the compound can lead to the formation of 2-ethyl-5-(2-chloroethyl)pyridine.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium amide, potassium thiolate, and sodium alkoxide. These reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or peracids are used under mild conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed:
Substitution Reactions: Products include substituted pyridines with various functional groups.
Oxidation Reactions: Pyridine N-oxides.
Reduction Reactions: Reduced pyridine derivatives.
Scientific Research Applications
2-Chloro-5-(2-chloroethyl)pyridine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for heterocyclic compounds.
Biology: The compound is utilized in the development of bioactive molecules and as a precursor for various biochemical assays.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, including antiviral and anticancer agents.
Industry: The compound is employed in the production of agrochemicals, dyes, and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-5-(2-chloroethyl)pyridine involves its ability to act as an alkylating agent. The compound can form covalent bonds with nucleophilic sites in biological molecules, leading to the modification of DNA, proteins, and other cellular components. This alkylation process can disrupt normal cellular functions, making the compound useful in the development of anticancer and antiviral drugs .
Comparison with Similar Compounds
- 2-Chloro-5-(chloromethyl)pyridine
- 2-Chloro-5-(trifluoromethyl)pyridine
- 2-Chloro-5-(difluoromethyl)pyridine
- 2-Chloro-5-(4-fluorophenyl)pyridine-3-carbaldehyde
Comparison: 2-Chloro-5-(2-chloroethyl)pyridine is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to its analogs. For instance, the presence of the ethyl group in this compound provides different steric and electronic effects compared to the methyl or trifluoromethyl groups in its analogs. This uniqueness makes it particularly valuable in the synthesis of specific pharmaceuticals and agrochemicals .
Properties
IUPAC Name |
2-chloro-5-(2-chloroethyl)pyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7Cl2N/c8-4-3-6-1-2-7(9)10-5-6/h1-2,5H,3-4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYALCZIXSUIFCF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1CCCl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Cl2N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
117528-26-4 |
Source
|
Record name | 2-chloro-5-(2-chloroethyl)pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.